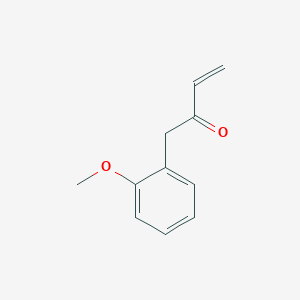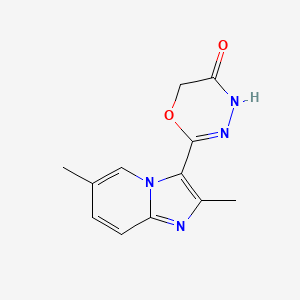
(4-bromo-5-ethoxy-2-ethylphenyl) acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
(4-bromo-5-ethoxy-2-ethylphenyl) acetate is an organic compound with a complex structure It is characterized by the presence of a bromine atom, an ethoxy group, and an ethyl group attached to a phenyl ring, which is esterified with acetic acid
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid 4-bromo-5-ethoxy-2-ethyl-phenyl ester typically involves the esterification of 4-bromo-5-ethoxy-2-ethyl-phenol with acetic acid. The reaction is usually catalyzed by an acid, such as sulfuric acid, and carried out under reflux conditions to ensure complete esterification. The reaction can be represented as follows:
4-bromo-5-ethoxy-2-ethyl-phenol+acetic acidH2SO4acetic acid 4-bromo-5-ethoxy-2-ethyl-phenyl ester+H2O
Industrial Production Methods
In an industrial setting, the production of acetic acid 4-bromo-5-ethoxy-2-ethyl-phenyl ester may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and catalyst concentration, can optimize the production process.
化学反応の分析
Types of Reactions
(4-bromo-5-ethoxy-2-ethylphenyl) acetate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as hydroxide ions, leading to the formation of different derivatives.
Oxidation Reactions: The ethyl group can be oxidized to form carboxylic acids or aldehydes.
Reduction Reactions: The ester group can be reduced to form alcohols.
Common Reagents and Conditions
Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution.
Oxidation: Potassium permanganate (KMnO_4) or chromium trioxide (CrO_3) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH_4) or sodium borohydride (NaBH_4) in anhydrous conditions.
Major Products
Substitution: Formation of 4-hydroxy-5-ethoxy-2-ethyl-phenyl acetate.
Oxidation: Formation of 4-bromo-5-ethoxy-2-ethyl-benzoic acid.
Reduction: Formation of 4-bromo-5-ethoxy-2-ethyl-phenyl alcohol.
科学的研究の応用
(4-bromo-5-ethoxy-2-ethylphenyl) acetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of acetic acid 4-bromo-5-ethoxy-2-ethyl-phenyl ester involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release acetic acid and the corresponding phenol derivative, which may interact with enzymes or receptors in biological systems. The bromine atom and ethoxy group can also influence the compound’s reactivity and binding affinity.
類似化合物との比較
Similar Compounds
- Acetic acid 4-bromo-2-ethyl-phenyl ester
- Acetic acid 4-bromo-5-methoxy-2-ethyl-phenyl ester
- Acetic acid 4-chloro-5-ethoxy-2-ethyl-phenyl ester
Uniqueness
(4-bromo-5-ethoxy-2-ethylphenyl) acetate is unique due to the combination of its bromine atom, ethoxy group, and ethyl group, which confer distinct chemical properties and reactivity compared to similar compounds. This uniqueness makes it valuable for specific applications in research and industry.
特性
分子式 |
C12H15BrO3 |
|---|---|
分子量 |
287.15 g/mol |
IUPAC名 |
(4-bromo-5-ethoxy-2-ethylphenyl) acetate |
InChI |
InChI=1S/C12H15BrO3/c1-4-9-6-10(13)12(15-5-2)7-11(9)16-8(3)14/h6-7H,4-5H2,1-3H3 |
InChIキー |
AVSQQYOVUOMVPU-UHFFFAOYSA-N |
正規SMILES |
CCC1=CC(=C(C=C1OC(=O)C)OCC)Br |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![5,5,7,7-Tetramethyl-4,5,6,7-tetrahydrobenzo[d]isoxazole](/img/structure/B8429899.png)



![4-[(6,7-Dimethoxy-4-quinolyl)oxy]-3-methyl-aniline](/img/structure/B8429914.png)





